molecular formula C10H14O2 B565681 2-p-Anisyl-2-propanol-d6 CAS No. 400865-61-4

2-p-Anisyl-2-propanol-d6

Cat. No. B565681
M. Wt: 172.257
InChI Key: BFXOWZOXTDBCHP-WFGJKAKNSA-N
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Description

2-p-Anisyl-2-propanol-d6 is the labelled analogue of 2-p-Anisyl-2-propanol . It is an intermediate used in the production of Nabilone . It has a molecular formula of C10H8D6O2 and a molecular weight of 172.25 .


Molecular Structure Analysis

The IUPAC name for 2-p-Anisyl-2-propanol-d6 is 1,1,1,3,3,3-hexadeuterio-2-(4-methoxyphenyl)propan-2-ol . The InChI key is BFXOWZOXTDBCHP-WFGJKAKNSA-N .


Physical And Chemical Properties Analysis

2-p-Anisyl-2-propanol-d6 appears as a light yellow oily matter . It has a density of 1.0±0.1 g/cm3 . The boiling point is 266.2±23.0 °C at 760 mmHg .

Scientific Research Applications

Analytical and Synthetic Applications

Microbial Production of Propanol : Research into the microbial production of propanol discusses the biochemical production of value-added molecules from renewable resources, indicating a potential area where 2-p-Anisyl-2-propanol-d6 could be studied for its synthetic utility or as a byproduct in microbial synthesis pathways (Walther & François, 2016).

Excited-State Proton-Coupled Electron Transfer : Investigations into the excited-state proton-coupled electron transfer (PCET) with d6 metal complexes reveal a complex interplay between light absorption, electron transfer, and proton movement. Such studies could inform the photochemical properties or reactivity of 2-p-Anisyl-2-propanol-d6 in the presence of similar metal complexes (Wenger, 2015).

Pharmacological Studies

Propofol Pharmacokinetics and Pharmacodynamics : Although not directly related to 2-p-Anisyl-2-propanol-d6, studies on propofol provide insights into the pharmacokinetic and pharmacodynamic modeling of intravenous hypnotic drugs. These studies could offer a framework for understanding how modifications in chemical structure, such as isotopic labeling, affect drug behavior (Sahinovic, Struys, & Absalom, 2018).

Clinical Pharmacokinetics of Propofol : Additional research into propofol’s clinical pharmacokinetics highlights the importance of understanding the metabolic pathways and interactions of pharmacologically active compounds. Similar studies could elucidate the metabolism and interaction potential of 2-p-Anisyl-2-propanol-d6 (Langley & Heel, 1988).

properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(4-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOWZOXTDBCHP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)OC)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-p-Anisyl-2-propanol-d6

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